3-(4-Amino-3-methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(4-amino-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |
InChI Key |
URXUVONUOIBAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Amino 3 Methoxyphenyl Propanoic Acid and Its Analogues
Chemo- and Regioselective Synthesis of 3-(4-Amino-3-methoxyphenyl)propanoic acid
The chemo- and regioselective synthesis of this compound is primarily dictated by the choice of starting materials and the sequence of reductive steps. A common and logical precursor is 3-(3-methoxy-4-nitrophenyl)acrylic acid, which can be synthesized via a Knoevenagel condensation between 3-methoxy-4-nitrobenzaldehyde (B1600471) and malonic acid. The main challenge then becomes the selective reduction of both the nitro group and the alkene double bond.
The regiochemistry is established from the outset by using the appropriately substituted benzaldehyde. The chemoselectivity is addressed during the reduction steps.
Key Reduction Strategies:
Simultaneous Reduction: Catalytic hydrogenation is a powerful method for the simultaneous reduction of a nitro group and a carbon-carbon double bond. Catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere can efficiently convert 3-(3-methoxy-4-nitrophenyl)acrylic acid directly to the target compound. This method is often high-yielding but may require careful optimization of pressure and temperature to avoid reduction of the aromatic ring.
Sequential Reduction: A stepwise approach allows for greater control and purification of intermediates.
Nitro Group Reduction: The selective reduction of the nitro group in the presence of an alkene is a well-established transformation. Modern methods offer high chemoselectivity, moving beyond classical reagents like iron in acidic media. For instance, transition-metal-free photoredox systems using sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) can selectively reduce nitroarenes. organic-chemistry.org Similarly, defined iron-based catalysts using formic acid as a reducing agent provide excellent yields under mild, base-free conditions, tolerating other reducible groups. organic-chemistry.org
Alkene Reduction: Following the formation of 3-(4-amino-3-methoxyphenyl)acrylic acid, the carbon-carbon double bond can be reduced. Catalytic hydrogenation with a suitable catalyst can be employed, or transfer hydrogenation methods can be used.
The choice between simultaneous and sequential reduction depends on the desired process control, scalability, and the presence of other sensitive functional groups.
| Method | Reagents/Catalyst | Selectivity | Key Features |
|---|---|---|---|
| Simultaneous Reduction | H₂, Pd/C or PtO₂ | Reduces both nitro and alkene groups. | Atom economical, fewer steps. Potential for over-reduction. |
| Sequential Reduction (Nitro First) | Fe/HCO₂H Catalyst System | Highly chemoselective for the nitro group. | Mild conditions, base-free transfer hydrogenation. organic-chemistry.org |
| NaI/PPh₃ (Photoredox) | Chemoselective for the nitro group. | Transition-metal- and photosensitizer-free system. organic-chemistry.org |
Development of Novel Synthetic Routes to this compound
Beyond the standard cinnamic acid route, novel synthetic strategies have been developed for related phenylpropanoic acid structures, which can be adapted for the target molecule. These methods often aim to reduce step counts or employ different bond-forming strategies.
The Azlactone Synthesis: This classical method for producing α-amino acids can be adapted. The synthesis can start with the condensation of 3-methoxy-4-nitrobenzaldehyde and N-acetylglycine or benzoylglycine to form the corresponding azlactone. eco-vector.com Subsequent one-pot hydrolysis of the azlactone ring and reduction of the resulting enamine and nitro group using a reducing agent like a Raney alloy in an alkaline solution can yield the desired product. eco-vector.com This route constructs the propanoic acid backbone and introduces the nitrogen functionality in a highly convergent manner.
Multicomponent Reactions (MCRs): Designing a one-pot reaction that combines three or more starting materials to form the final product offers significant advantages in efficiency and atom economy. While a specific MCR for the target molecule is not prominently documented, the principles of MCRs, such as sequential Knoevenagel condensation/Michael addition/cyclization sequences, demonstrate the potential for creating complex molecules in a single step. researchgate.net This approach could theoretically be designed to build the substituted phenylpropanoic acid scaffold.
| Route | Key Steps | Advantages | Potential Challenges |
|---|---|---|---|
| Cinnamic Acid Route | 1. Knoevenagel Condensation 2. Reductions | Well-established, predictable. | Multiple steps, requires control of selectivity. |
| Azlactone Route | 1. Azlactone formation 2. One-pot hydrolysis/reduction | Convergent, potentially fewer steps. eco-vector.com | Harsh conditions for hydrolysis/reduction may be needed. |
Asymmetric Synthesis Approaches for Chiral Analogues of this compound
While this compound itself is achiral, its analogues bearing a stereocenter on the propanoic acid side chain are of significant synthetic interest. Asymmetric synthesis aims to produce these chiral molecules as single enantiomers, which is crucial as biological activity is often stereospecific. mdpi.com The most common strategy involves the asymmetric conjugate addition (Michael addition) to an α,β-unsaturated precursor, such as an ester of 3-(3-methoxy-4-nitrophenyl)acrylic acid.
Organocatalysis: Chiral secondary amines, such as prolinol derivatives, have been successfully used to catalyze the enantioselective conjugate addition of nucleophiles (e.g., nitromethane, aldehydes) to α,β-unsaturated systems. mdpi.com This approach avoids metals and often proceeds with high enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary, such as a chiral oxazolidinone, can be attached to the carboxylic acid moiety of the acrylic acid precursor. The auxiliary then directs the stereoselective addition of a nucleophile to the double bond. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.
Metal Catalysis: Chiral metal-ligand complexes are highly effective in catalyzing asymmetric reactions. For example, heterobimetallic systems have been used for catalytic asymmetric 1,4-addition reactions to nitroalkenes, providing a pathway to chiral γ-nitro esters which are precursors to chiral β-substituted GABA derivatives. mdpi.com
| Strategy | Example Catalyst/Auxiliary | Mechanism | Typical Outcome |
|---|---|---|---|
| Organocatalysis | O-TMS-protected prolinol | Forms a transient chiral iminium ion with the substrate. | High enantiomeric excess (e.g., 94-96% ee). mdpi.com |
| Chiral Auxiliaries | Schöllkopf reagent | Steric hindrance from the auxiliary directs the approach of the electrophile. nih.gov | High diastereoselectivity. nih.gov |
| Metal Catalysis | Heterobimetallic complexes | Substrate coordinates to the chiral metal center, enabling facial selectivity. | High yields and enantioselectivity. mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Use of Benign Solvents: Water is an ideal green solvent. Reactions like the Knoevenagel condensation and certain multicomponent reactions can be performed in water, avoiding the use of volatile organic compounds (VOCs). researchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry.
Organocatalysis: Metal-free catalytic reductions, for example using dihydropyridines like Hantzsch esters, mimic nature's NADH co-factor and offer a sustainable alternative to metal hydrides. rsc.org
Non-Precious Metal Catalysis: Replacing precious metal catalysts (like Pd, Pt, Rh) with catalysts based on abundant and less toxic metals like iron is a significant advancement. Iron-catalyzed transfer hydrogenation for nitro group reduction is a prime example. organic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent reactions are inherently more atom-economical than stepwise syntheses. researchgate.net
Safer Reagents: The development of safer reducing agents is critical. For instance, ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) can reduce carboxylic acids under mild conditions, offering a safer alternative to reagents like lithium aluminum hydride. organic-chemistry.org While not directly for the nitro group, this illustrates the trend towards safer reagents. Metal-free reduction of nitro groups using tetrahydroxydiboron (B82485) in water is another example of using a less hazardous reagent system. organic-chemistry.org
| Principle | Application in Synthesis | Benefit |
|---|---|---|
| Safer Solvents | Performing condensations or MCRs in water. researchgate.net | Reduces VOC emissions, low cost, non-flammable. |
| Catalysis | Using organocatalysts or earth-abundant metal (e.g., Fe) catalysts. organic-chemistry.orgrsc.org | Reduces waste, avoids toxic heavy metals, allows for milder conditions. |
| Atom Economy | Employing one-pot or multicomponent reactions. researchgate.net | Minimizes byproducts, increases overall efficiency. |
| Safer Reagents | Using transfer hydrogenation (e.g., with formic acid) instead of H₂ gas. organic-chemistry.org | Avoids handling flammable and high-pressure gas. |
Derivatization Strategies and Scaffold Modification of 3 4 Amino 3 Methoxyphenyl Propanoic Acid
Chemical Modification of the Amine Functionality in 3-(4-Amino-3-methoxyphenyl)propanoic acid
The primary amino group on the phenyl ring of this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through several common reactions.
Acylation Reactions: The amine can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amide linkages. This is a foundational step in the synthesis of numerous biologically active compounds. For instance, the reaction of this compound with cinnamoyl chlorides is a key step in the synthesis of tranilast (B1681357) analogs. nih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Sulfonylation Reactions: The amino group can also undergo sulfonylation by reacting with sulfonyl chlorides in the presence of a base. This results in the formation of a sulfonamide linkage, which is a common feature in many therapeutic agents.
Alkylation Reactions: While less common for this scaffold in the surveyed literature, the primary amine could theoretically be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination offers a more controlled alternative for introducing alkyl groups.
| Modification Type | Reagent Class | Functional Group Formed | Example Reagent |
| Acylation | Acid Chlorides, Anhydrides | Amide | Cinnamoyl chloride |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Benzenesulfonyl chloride |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Methyl iodide |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Benzaldehyde + NaBH4 |
Esterification and Amidation Reactions of the Carboxylic Acid Moiety of this compound
The carboxylic acid functionality of this compound is another prime target for derivatization, primarily through esterification and amidation reactions.
Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. For example, the formation of methyl esters is a common strategy in multi-step syntheses to protect the carboxylic acid group or to modify the compound's solubility. googleapis.com
Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. This strategy is employed in the synthesis of dipeptide-like molecules with potential fungicidal activity. googleapis.com
| Reaction Type | Reagent Class | Functional Group Formed | Example Reagent | Coupling Agent (if applicable) |
| Esterification | Alcohols | Ester | Methanol | Sulfuric acid |
| Amidation | Primary/Secondary Amines | Amide | Valine methyl ester | DCC |
Modifications of the Phenyl Ring of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating amino and methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to themselves.
Electrophilic Aromatic Substitution:
Halogenation: The ring can be halogenated (e.g., brominated or chlorinated) at the positions activated by the amine and methoxy groups.
Nitration: Under carefully controlled conditions, the phenyl ring could undergo nitration, introducing a nitro group.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could potentially be used to introduce new carbon-carbon bonds, although the presence of the basic amine group can complicate these reactions by coordinating to the Lewis acid catalyst.
It is important to note that the amino group may require protection (e.g., through acylation) before carrying out some of these electrophilic substitution reactions to prevent side reactions and to modulate its directing effects.
Incorporation of this compound into Hybrid Molecular Architectures
The bifunctional nature of this compound, with its nucleophilic amine and electrophilic (when activated) carboxylic acid, makes it an excellent scaffold for building larger, hybrid molecules.
This is exemplified by its use in the synthesis of tranilast analogs, where the amine group is acylated with a cinnamoyl derivative, effectively linking the two molecular fragments. nih.gov Similarly, the carboxylic acid can be coupled to other molecules, such as amino acids or other pharmacophores, to create novel chemical entities with potentially synergistic or enhanced biological activities. googleapis.com These hybrid molecules can be designed to interact with multiple biological targets or to combine the properties of different parent molecules into a single compound.
Pro-molecule Design Strategies for this compound
Pro-molecule (or prodrug) strategies can be employed to improve the pharmacokinetic or pharmacodynamic properties of a parent compound. For this compound, several pro-molecule approaches are conceivable.
Ester Prodrugs: The carboxylic acid functionality can be masked as an ester. These ester prodrugs are often more lipophilic than the parent carboxylic acid, which can enhance oral absorption. In the body, esterases can then hydrolyze the ester back to the active carboxylic acid.
Amide Prodrugs: While amides are generally more stable than esters, they can also be designed as prodrugs that are cleaved by specific amidases in the body.
Prodrugs of the Amine: The primary amine can be derivatized to form structures, such as carbamates, that can be cleaved in vivo to release the parent amine. This can be useful for improving membrane permeability or for targeted release.
These strategies allow for the fine-tuning of the molecule's properties to optimize its behavior in a biological system.
Theoretical and Computational Chemistry Investigations of 3 4 Amino 3 Methoxyphenyl Propanoic Acid
Quantum Chemical Calculations of 3-(4-Amino-3-methoxyphenyl)propanoic acid Conformations and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. For this compound, these calculations would serve to elucidate its three-dimensional structure, conformational landscape, and electronic characteristics.
A systematic conformational analysis would identify the most stable geometries of the molecule. This involves exploring the potential energy surface by rotating the flexible dihedral angles, such as those in the propanoic acid side chain and around the methoxy (B1213986) group. The resulting data would reveal the preferred spatial arrangement of the functional groups, which is critical for its interaction with biological targets.
Electronic structure calculations would yield a wealth of information, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron-rich and electron-poor regions, indicating sites prone to electrophilic and nucleophilic attack, respectively.
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations of this compound in Biological Mimetic Environments
To understand how this compound behaves in a physiological context, molecular dynamics (MD) simulations are an invaluable tool. These simulations model the dynamic behavior of the molecule over time in environments that mimic biological systems, such as in aqueous solution or within a lipid bilayer.
By simulating the compound in a box of water molecules, its solvation properties and the stability of its various conformations in a polar environment can be assessed. This provides insights into its solubility and how water molecules may mediate its interactions with other molecules.
An MD simulation within a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, would be crucial for predicting its ability to cross biological membranes. The simulation would reveal the energetic barriers to membrane permeation and the preferred orientation of the molecule within the lipid environment.
In Silico Prediction of Potential Biological Targets for this compound
Identifying the potential biological targets of a compound is a key step in drug discovery. In silico methods, such as reverse docking and pharmacophore-based screening, can predict these targets without the need for extensive experimental screening.
In a reverse docking approach, the structure of this compound would be docked against a large library of known protein structures. The results would be scored based on the predicted binding affinity, providing a ranked list of potential protein targets.
Pharmacophore modeling would involve identifying the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement. This pharmacophore model could then be used to search databases of protein structures to find targets with complementary binding sites.
Ligand-Based and Structure-Based Computational Design Approaches for this compound Analogues
Once a biological target is identified, computational methods can be used to design novel analogues of this compound with improved activity and selectivity. These approaches are generally categorized as either ligand-based or structure-based.
Ligand-based design is employed when the three-dimensional structure of the target is unknown. It relies on the information from a set of known active molecules to build a model that predicts the activity of new compounds. Techniques like pharmacophore modeling and 3D-QSAR fall under this category.
Structure-based drug design, conversely, requires the 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. With the target structure in hand, molecular docking can be used to predict how newly designed analogues will bind, allowing for the rational design of modifications that enhance binding affinity and specificity.
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for derivatives of this compound would be highly valuable for predicting the activity of untested analogues.
To develop a QSAR model, a dataset of derivatives with experimentally determined biological activities is required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
In Vitro Mechanistic Studies of 3 4 Amino 3 Methoxyphenyl Propanoic Acid Biological Activities
Investigation of 3-(4-Amino-3-methoxyphenyl)propanoic acid on Cellular Homeostasis Mechanisms
Another related area of investigation involves the antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. Oxidative stress is a key disruptor of cellular homeostasis, and compounds with antioxidant activity can help maintain a balanced cellular environment. researchgate.netmdpi.com
Role of this compound in Modulating Cell Cycle Progression
Specific data on the modulation of cell cycle progression by this compound is not present in the reviewed literature. However, studies on derivatives of the related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated anticancer activities, which often involve the modulation of the cell cycle. For instance, certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells. researchgate.netnih.gov The inhibition of cancer cell proliferation is frequently linked to the arrest of the cell cycle at various checkpoints, preventing the division of malignant cells.
Assessment of this compound in Apoptosis Pathways
There is no direct evidence assessing the role of this compound in apoptosis pathways. However, the anticancer effects observed for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid suggest a potential to induce apoptosis. The reduction in cancer cell viability, as seen in studies on A549 cells, is a common outcome of apoptosis induction. researchgate.netnih.gov Further research is necessary to determine if this compound or its derivatives directly trigger apoptotic cascades in cancer cells.
Modulation of Protease Activities by this compound
Information regarding the modulation of protease activities by this compound is not available in the current scientific literature.
Influence of this compound on Angiogenesis Pathways
While there are no studies on the direct influence of this compound on angiogenesis, research on a structurally similar compound, (E)-3-(3-methoxyphenyl)propenoic acid, has shown anti-angiogenic activity. This compound was found to inhibit the formation of new blood vessels in a chorioallantois membrane assay, a common in vitro model for studying angiogenesis. The inhibition of angiogenesis is a critical mechanism in cancer therapy, as it restricts the blood supply to tumors.
Impact of this compound on DNA Damage Response Mechanisms
There is a lack of direct research on the impact of this compound on DNA damage response mechanisms. However, the antioxidant properties reported for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are relevant to this area. researchgate.netmdpi.com By scavenging reactive oxygen species, antioxidants can prevent oxidative DNA damage, a primary trigger for DNA damage responses.
Effects of this compound on Cytoskeletal Signaling
No studies were found that investigate the effects of this compound on cytoskeletal signaling.
Interaction of this compound with Endocrinology Hormones and Receptors
Currently, there is a notable lack of specific research detailing the direct interactions of this compound with endocrinology hormones and their corresponding receptors in vitro. While studies on structurally related compounds, such as the microbial metabolite 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), have explored their effects on metabolic health, including anti-diabetic and anti-obesity properties, this information does not directly apply to this compound. nih.govnih.govnih.gov The distinct amino functional group in the target compound, as opposed to the hydroxyl group in HMPA, would significantly alter its chemical properties and biological interactions. Therefore, dedicated in vitro studies are required to elucidate any potential binding affinities and functional modulation of hormone receptors by this compound.
Elucidation of Specific Signaling Pathway Modulations by this compound
Detailed in vitro studies to elucidate the specific signaling pathway modulations by this compound are not currently available in the scientific literature. The following subsections outline the specific pathways of interest for which no data has been found for this particular compound.
EGFR Pathway Modulation by this compound
There is no available research on the modulation of the Epidermal Growth Factor Receptor (EGFR) pathway by this compound. The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. While some derivatives of propanoic acid have been investigated for their anticancer properties, their effects on the EGFR pathway are not well-defined and cannot be extrapolated to this compound. mdpi.comresearchgate.net
FLT3 Pathway Modulation by this compound
The interaction between this compound and the FMS-like tyrosine kinase 3 (FLT3) pathway has not been studied. The FLT3 pathway plays a crucial role in the normal development of hematopoietic stem and progenitor cells, and mutations in this pathway are common in acute myeloid leukemia. Future in vitro kinase assays would be necessary to determine if this compound has any inhibitory or activating effects on FLT3.
VEGFR Pathway Modulation by this compound
There is a lack of data regarding the modulation of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway by this compound. The VEGFR signaling cascade is a key driver of angiogenesis, the formation of new blood vessels, which is essential for both normal physiological processes and tumor growth. nih.govnih.gov Investigating the potential anti- or pro-angiogenic effects of this compound through in vitro models, such as human umbilical vein endothelial cell (HUVEC) proliferation and tube formation assays, would be a valuable area of future research.
Androgen Receptor Pathway Modulation by this compound
The effect of this compound on the androgen receptor (AR) pathway is currently unknown. The AR pathway is central to the development and progression of prostate cancer, and a primary target for its treatment. To ascertain any potential interaction, in vitro studies, such as ligand-binding assays and reporter gene assays in AR-positive cell lines, would need to be conducted.
Topoisomerase Activity Modulation by this compound
There are no available scientific studies or data to suggest that this compound modulates topoisomerase activity. In vitro assays to determine the inhibitory or enhancing effects of this compound on topoisomerase I or II have not been reported in the reviewed literature.
Aurora Kinase Activity Modulation by this compound
There is no published evidence from in vitro studies to indicate that this compound has any modulatory effect on Aurora kinases. Research into the inhibitory activity of this specific compound against Aurora A, B, or C has not been documented.
HIV Protease Inhibition by this compound
No studies were found that investigated the potential for this compound to act as an inhibitor of HIV protease. While HIV protease is a well-established target for antiretroviral drugs, this particular compound has not been evaluated for its inhibitory activity in the available literature. nih.gov
Advanced Analytical Methodologies for Research on 3 4 Amino 3 Methoxyphenyl Propanoic Acid
Spectroscopic Characterization Techniques for Structural Elucidation of 3-(4-Amino-3-methoxyphenyl)propanoic acid Derivatives
Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of "this compound" and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and conformational features.
Advanced NMR Spectroscopy of this compound Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of "this compound" analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the propanoic acid side chain. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methoxy protons would appear as a sharp singlet, while the protons on the propanoic acid chain would present as multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing connectivity between protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 | 110 - 130 |
| Methoxy (OCH₃) | ~3.8 | ~55 |
| Propanoic CH₂ (α to COOH) | ~2.6 | ~35 |
| Propanoic CH₂ (β to COOH) | ~2.9 | ~30 |
| Carboxylic Acid OH | >10 | - |
| Carbonyl (C=O) | - | ~175 |
| Aromatic C-O | - | 145 - 150 |
| Aromatic C-N | - | 135 - 140 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Metabolite Profiling of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and profiling metabolites of "this compound" in biological matrices. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites.
Metabolic transformations of "this compound" can include hydroxylation, demethylation, N-acetylation, and conjugation reactions (e.g., glucuronidation or sulfation). HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these metabolites and provide their exact masses, facilitating their identification.
Tandem mass spectrometry (MS/MS) experiments on the precursor ions of potential metabolites generate characteristic fragmentation patterns, which further aid in structural confirmation. Common fragmentation pathways for "this compound" would involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the propanoic acid side chain.
Potential Metabolites of this compound and their Expected m/z Values:
| Metabolite | Metabolic Transformation | Predicted [M+H]⁺ m/z |
| Parent Compound | - | 198.0974 |
| Hydroxylated Metabolite | Hydroxylation | 214.0923 |
| Demethylated Metabolite | O-Demethylation | 184.0817 |
| N-Acetyl Metabolite | N-Acetylation | 240.1080 |
| Glucuronide Conjugate | Glucuronidation | 374.1295 |
| Sulfate Conjugate | Sulfation | 278.0542 |
Note: These are theoretical exact masses for the protonated molecules.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound
FTIR Spectroscopy: The IR spectrum will display characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine will appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band typically centered around 3000 cm⁻¹. The C=O stretching of the carboxylic acid will be a strong band around 1700-1730 cm⁻¹. The C-O stretching of the methoxy group and the aromatic ring vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing the aromatic ring and the carbon skeleton. The symmetric stretching of the aromatic ring often gives a strong Raman signal.
By analyzing the positions and shapes of these vibrational bands, researchers can gain insights into hydrogen bonding interactions and the conformational preferences of the molecule.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amino (N-H) | Stretch | 3300 - 3500 | 3300 - 3500 |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) | Weak |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 | 1700 - 1730 |
| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |
| Methoxy (C-O) | Stretch | 1000 - 1300 | 1000 - 1300 |
Chromatographic Methods Development for Separation and Quantification of this compound in Complex Research Matrices
Chromatographic techniques are essential for the separation and quantification of "this compound" from complex biological or environmental samples.
HPLC-MS/MS Method Development for this compound
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like "this compound" in complex matrices. nih.gov
Method development typically involves the following steps:
Column Selection: A reversed-phase C18 column is often a suitable choice for separating moderately polar compounds.
Mobile Phase Optimization: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or acetic acid) is commonly employed. The acid helps to protonate the amino group and improve peak shape. chromatographyonline.com
Mass Spectrometry Conditions: Electrospray ionization (ESI) in positive ion mode is generally preferred for compounds with a basic amino group. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
Hypothetical HPLC-MS/MS Parameters for this compound:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 198.1 |
| Product Ion (m/z) | e.g., 152.1 (loss of HCOOH), 137.1 (loss of HCOOH and CH₃) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of "this compound", but it requires a derivatization step to increase the volatility of this polar and non-volatile amino acid. sigmaaldrich.com
Derivatization: The active hydrogens on the amino and carboxylic acid groups must be replaced with non-polar groups. Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to form volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com
Acylation/Esterification: A two-step process can be used where the carboxylic acid is first esterified (e.g., with methanol/HCl) followed by acylation of the amino group with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov
The choice of derivatization reagent can influence the stability of the derivative and the fragmentation pattern in the mass spectrometer. nih.gov The resulting volatile derivative can then be separated on a suitable GC column (e.g., a non-polar or mid-polar column) and detected by the mass spectrometer.
Derivatization Strategies for GC-MS Analysis of this compound:
| Derivatization Reagent | Derivative Formed | Key Advantages |
| BSTFA or MSTFA | Trimethylsilyl (TMS) ester and TMS amine | Single-step reaction, good volatility |
| Alkyl Chloroformates (e.g., Propyl Chloroformate) | N-propoxycarbonyl propyl ester | Rapid, one-pot reaction in aqueous media |
| Methanol/HCl followed by PFPA | Methyl ester, N-pentafluoropropionyl amide | Stable derivatives, good chromatographic properties |
X-ray Crystallography and Crystallographic Studies of this compound and its Co-crystals
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, including bond lengths, bond angles, and conformational details, as well as the packing of molecules in the crystal lattice. Such information is fundamental to understanding the physicochemical properties of a compound and for designing new materials, including co-crystals with tailored properties.
As of the latest literature surveys, specific X-ray crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. Consequently, the crystal structure of this specific compound remains to be elucidated. The synthesis and crystallization of this molecule would be the first step towards its structural characterization by single-crystal X-ray diffraction.
Similarly, there are no published studies on the co-crystals of this compound. Co-crystallization is a technique used to modify the physical properties of a solid by combining it with a suitable co-former in a stoichiometric ratio. The resulting co-crystals can exhibit different melting points, solubilities, and stability profiles compared to the parent compound. The investigation of co-crystals of this compound would be a promising area for future research.
To illustrate the type of data obtained from such studies, the crystallographic information for a related compound, 3-(4-Methoxybenzoyl)propionic acid, is presented. A study on this compound revealed its crystal structure and intermolecular interactions. researchgate.net In the crystal structure of 3-(4-Methoxybenzoyl)propionic acid, molecules are linked by intermolecular O-H···O and C-H···O hydrogen bonds, which are crucial for the stabilization of the crystal packing. researchgate.net
Below are the detailed crystallographic data for 3-(4-Methoxybenzoyl)propionic acid. researchgate.net
Table 1: Crystal Data and Structure Refinement for 3-(4-Methoxybenzoyl)propionic acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₂O₄ |
| Formula Weight | 208.21 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 5.0511 (3) |
| b (Å) | 10.0219 (7) |
| c (Å) | 20.0840 (12) |
| α (°) | 90 |
| β (°) | 90.107 (6) |
| γ (°) | 90 |
| Volume (ų) | 1016.67 (11) |
| Z | 4 |
| Temperature (K) | 150 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (Mg/m³) | 1.360 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
Table 2: Selected Bond Lengths for 3-(4-Methoxybenzoyl)propionic acid
| Bond | Length (Å) |
|---|---|
| O3 - C2 | 1.367 (4) |
| O4 - C4 | 1.218 (4) |
| C2 - C3 | 1.490 (5) |
The pursuit of crystallographic data for this compound and its potential co-crystals would provide valuable insights into its solid-state properties and intermolecular interactions, paving the way for its application in materials science and pharmaceutical development.
Preclinical Research Models for Investigating 3 4 Amino 3 Methoxyphenyl Propanoic Acid Biological Effects
In Vitro Cell Line Models for Efficacy and Mechanistic Studies of 3-(4-Amino-3-methoxyphenyl)propanoic acid
In vitro cell line models represent a foundational tool in preclinical research. These systems, utilizing immortalized cancer cell lines or primary cells, offer a rapid and high-throughput method to screen for biological activity and investigate the underlying mechanisms of a compound.
A thorough search of scientific literature did not yield specific studies detailing the use of particular cell lines to evaluate the efficacy or mechanism of this compound. Hypothetically, should this compound be investigated for anticancer properties, a panel of cell lines from various cancer types (e.g., breast, lung, colon) would be used.
Table 1: Illustrative Data for Cell Viability Assays The following table is a hypothetical representation of data that would be generated from such studies. No published data of this nature currently exists for this compound.
| Cell Line | Cancer Type | Assay Type | Hypothetical Endpoint Measured |
|---|---|---|---|
| MCF-7 | Breast Cancer | MTT Assay | IC₅₀ (Concentration for 50% inhibition) |
| A549 | Lung Cancer | CellTiter-Glo® | ATP levels (indicating cell viability) |
| HT-29 | Colon Cancer | Annexin V Staining | Percentage of apoptotic cells |
Mechanistic studies would further involve techniques like Western blotting to probe changes in protein expression related to cell signaling pathways, or flow cytometry to analyze cell cycle progression and apoptosis.
Organoid and 3D Culture Models for Comprehensive Biological Assessment of this compound
To bridge the gap between two-dimensional cell cultures and in vivo systems, organoid and 3D culture models are increasingly employed. These models more accurately replicate the complex cell-cell interactions and microenvironment of native tissues. They are invaluable for assessing a compound's effects in a more physiologically relevant context.
Currently, there is no evidence in published research of this compound being assessed using organoid or other 3D culture systems. If such studies were to be conducted, patient-derived organoids could offer insights into potential efficacy across a heterogeneous population, providing a more comprehensive biological assessment than traditional cell lines.
Biochemical Assay Systems for Target Identification and Validation of this compound
Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action and for further drug development. Biochemical assays are instrumental in this process, allowing for the study of interactions between a compound and purified proteins or enzymes in a cell-free system.
No specific biochemical assays for the purpose of target identification or validation for this compound have been reported in the scientific literature. Common approaches for target discovery include large-scale screening against panels of kinases, proteases, or other enzymes to pinpoint specific interactions. For example, a radiometric assay could be used to measure the ability of the compound to inhibit a specific kinase by quantifying the transfer of a radiolabeled phosphate (B84403) group to a substrate.
Table 2: Illustrative Data for Biochemical Target Validation This table is a hypothetical example of data from a biochemical assay. No such data is currently published for the specified compound.
| Potential Target | Assay Type | Hypothetical Endpoint Measured | Result Interpretation |
|---|---|---|---|
| Kinase X | Kinase Activity Assay | IC₅₀ Value | Measures potency of inhibition |
| Protease Y | FRET-Based Assay | Percent Inhibition | Determines if compound blocks enzyme activity |
| Receptor Z | Radioligand Binding Assay | Kᵢ (Inhibition Constant) | Measures binding affinity to the receptor |
Validation of a potential target would then proceed back to cell-based models to confirm that the biochemical interaction translates into a cellular effect.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 4 Amino 3 Methoxyphenyl Propanoic Acid Derivatives
Systematic Exploration of Functional Group Contributions to Biological Activity of Analogues
Research on compounds structurally similar to 3-(4-Amino-3-methoxyphenyl)propanoic acid highlights the critical role that substitutions on the phenyl ring and modifications to the side chain play in determining biological effects. For instance, studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated that alterations to this scaffold can lead to significant changes in antimicrobial and anticancer activities. nih.govmdpi.com
The presence and position of functional groups are paramount. The phenolic hydroxyl group in many related compounds is known to be crucial for antioxidant and other biological activities. mdpi.com Its replacement with an amino group, as in the case of this compound, would be expected to significantly alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.
The methoxy (B1213986) group at the 3-position also plays a significant role. In related molecules like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), this group, in conjunction with the adjacent hydroxyl, is important for its antioxidant and metabolic effects. nih.gov
Modifications to the propanoic acid side chain, such as esterification or amidation, can impact the compound's solubility, cell permeability, and metabolic stability. The following table illustrates hypothetical modifications and their potential impact on biological activity, based on general principles observed in related compound series.
| Modification to Analogue Backbone | Substituent | Observed/Expected Impact on Biological Activity |
| Phenyl Ring Substitution | Introduction of electron-withdrawing groups | Can modulate pKa and receptor binding affinity. |
| Phenyl Ring Substitution | Introduction of bulky hydrophobic groups | May enhance binding to hydrophobic pockets in target proteins. |
| Amino Group Acylation | Acetylation | Can alter solubility and cell membrane transport. |
| Propanoic Acid Derivatization | Esterification | Increases lipophilicity, potentially improving cell penetration. |
| Propanoic Acid Derivatization | Amidation | Can introduce new hydrogen bonding interactions. |
Stereochemical Influences on the Biological Profile of Analogues
The propanoic acid side chain of this compound contains a chiral center at the carbon atom to which the amino group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and metabolic fates.
While specific studies on the stereochemistry of this compound are not available, research on other chiral propanoic acid derivatives consistently demonstrates stereoselectivity in their biological interactions. For example, the anti-inflammatory activity of profens (e.g., ibuprofen, naproxen) is primarily attributed to the (S)-enantiomer.
The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they fit into the chiral binding sites of proteins, such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce undesirable side effects.
The following table illustrates the typical differences observed between enantiomers of a biologically active compound.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Receptor Binding Affinity | Often differs significantly from the (S)-enantiomer. | Often differs significantly from the (R)-enantiomer. | Represents the average affinity of both enantiomers. |
| Biological Potency | Can be the more active (eutomer) or less active (distomer) form. | Can be the eutomer or the distomer. | Potency is typically lower than the pure eutomer. |
| Metabolism | May be metabolized at a different rate or via different pathways. | May be metabolized at a different rate or via different pathways. | Exhibits a combined metabolic profile. |
Computational Approaches to SAR and SPR Analysis of Analogous Series
In the absence of extensive empirical data, computational methods serve as powerful tools to predict the SAR and SPR of novel compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of molecules with their biological activities. mdpi.com
For a series of analogues of this compound, a QSAR study would involve:
Data Collection: Gathering a set of structurally related molecules with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties).
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power.
Such models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. Molecular docking simulations could also be employed to visualize how these molecules might bind to a specific protein target, providing insights into the key interactions that drive biological activity.
Pioneering New Frontiers: The Interdisciplinary Future of this compound
The scientific community is increasingly focusing on the multifaceted potential of unique chemical compounds, and this compound is emerging as a molecule of significant interest. Its distinct structural features, comprising a propanoic acid tail, a methoxy group, and an amino group attached to a phenyl ring, provide a versatile scaffold for a wide array of scientific applications. This article explores the prospective interdisciplinary applications and future research trajectories for this promising compound, from the development of precise chemical probes to its integration into advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
